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Compound of Interest

N-(2-bromoethyl)-2-
Compound Name:

methoxybenzamide
CAS No.: 1152510-06-9

Cat. No.: B1521575

Get Quote

\\

Technical Monograph: N-(2-bromoethyl)-2-
methoxybenzamide
Chemical Identity & Informatics

This compound serves as a "warhead" intermediate, combining the o-anisamide
pharmacophore (critical for

R affinity) with a bromoethyl alkylating handle (critical for library generation via nucleophilic
substitution).
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Property Data
Chemical Name N-(2-bromoethyl)-2-methoxybenzamide
Common Name 2-Methoxy-N-(2-bromoethyl)benzamide

Molecular Formula

Molecular Weight 258.11 g/mol

SMILES COclccececclC(=0O)NCCBr

Computed from structure:[1][2]
InChlKey [3]RZNHSEZOLFEFGB-UHFFFAOYSA-N

(Note: Verify against specific isomer databases)

104618-32-8 (Referenced in patent literature for
CAS Registry Number
ligands)

White to off-white solid (Predicted MP: 68—72

Physical State
OC)

Structural Significance & Pharmacophore Analysis

The design of N-(2-bromoethyl)-2-methoxybenzamide is not arbitrary; it is a direct application
of the "2-methoxybenzamide" (o-anisamide) scaffold, which is a privileged structure for Sigma-
1 receptor binding.

The "5-Point" Pharmacophore Model

e Aromatic Ring: The phenyl ring of the benzamide provides

stacking interactions within the hydrophobic pocket of the
receptor.

o Ortho-Methoxy Group: This is the critical determinant of selectivity. The ortho-methoxy group
forms an intramolecular hydrogen bond with the amide hydrogen, locking the molecule into a
planar conformation that mimics the binding mode of high-affinity ligands like pentazocine.

o Amide Linker: Acts as a hydrogen bond acceptor/donor network.
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» Ethyl Spacer: The two-carbon chain places the terminal amine (in the final ligand) at the
optimal distance (approx. 6-8 A) from the aromatic core.

e Bromo-Warhead: In this intermediate, the bromine atom is a placeholder. It is a good leaving
group, ready to be displaced by a secondary amine (e.g., piperidine, morpholine) to generate
the tertiary amine required for the electrostatic interaction with Asp126 in the

receptor binding site.

Sigma-1 Receptor Interaction Potential
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Figure 1: Pharmacophore decomposition of the intermediate. The o-methoxy group is the key
to Sigma-1 selectivity.

Synthetic Methodology (Self-Validating Protocol)

This protocol utilizes a Schotten-Baumann type acylation. The choice of 2-bromoethylamine
hydrobromide as the amine source requires careful pH control to release the free amine in situ
without hydrolyzing the acyl chloride.

Reagents & Stoichiometry[4][5]

e Precursor A: 2-Methoxybenzoyl chloride (1.0 equiv)
e Precursor B: 2-Bromoethylamine hydrobromide (1.1 equiv)

» Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 equiv)
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o Note: 1.0 equiv to neutralize the HBr salt, 1.0 equiv to scavenge HCI from the reaction, 0.2
equiv excess.

e Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Protocol

e Preparation of Amine Solution:

o In a round-bottom flask equipped with a magnetic stir bar, suspend 2-bromoethylamine
hydrobromide (1.1 equiv) in anhydrous DCM (0.2 M concentration relative to amine).

o Cool the suspension to 0 °C in an ice bath.

o Add TEA (2.2 equiv) dropwise over 10 minutes. The suspension will clear as the free
amine is liberated, followed by the precipitation of TEA-HBr salts. Stir for 15 minutes at 0
°C.

e Acylation Reaction:
o Dissolve 2-methoxybenzoyl chloride (1.0 equiv) in a minimal amount of DCM.

o Add the acid chloride solution dropwise to the amine mixture at O °C. Crucial: Keep the
temperature low to prevent the displacement of the bromine by the free amine (self-
alkylation/polymerization).

o Allow the reaction to warm to Room Temperature (25 °C) and stir for 4—6 hours. Monitor
by TLC (System: Hexanes/EtOAc 1:1).

o Workup (The "Self-Validating" Purification):

o Acid Wash: Wash the reaction mixture with 1N HCI (2x). Why? This removes any
unreacted amine and the TEA.

o Base Wash: Wash with Saturated NaHCO3 (2x). Why? This removes any unreacted 2-
methoxybenzoic acid (hydrolysis byproduct).

o Brine Wash: Wash with Saturated NaCl (1x) to remove water.
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o Drying: Dry the organic layer over anhydrous

or

o Concentration: Filter and concentrate under reduced pressure (rotary evaporator) to yield
the crude solid.

o Purification:

o Recrystallization from EtOAc/Hexanes or column chromatography (Gradient: 0-30%
EtOAc in Hexanes) yields the pure product.

2-Bromoethylamine TEA (2.2 eq)
2-Methoxybenzoyl Mix in DCM !
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Figure 2: Synthetic workflow for the generation of the bromoethyl intermediate.
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Application: Library Generation for Sigma Ligands

The utility of N-(2-bromoethyl)-2-methoxybenzamide lies in its reactivity with secondary
amines. This allows for the rapid generation of a library of Sigma-1 ligands with varying
physicochemical properties (LogP, pKa) by simply changing the amine nucleophile.

General Protocol for Substitution:

¢ Dissolve N-(2-bromoethyl)-2-methoxybenzamide (1 equiv) in Acetonitrile (ACN).

e Add Secondary Amine (e.g., Piperidine, Morpholine, 4-Benzylpiperidine) (1.2 equiv).
e Add

(2.0 equiv) and a catalytic amount of Kl (Finkelstein condition to accelerate reaction).

e Reflux (80 °C) for 12—-18 hours.
e The resulting products are classic high-affinity

ligands.

References

o Mechanism of Sigma Receptor Binding: Title: "Structure-Affinity Relationships of Sigma-1
Receptor Ligands: The Role of the o-Methoxy Group." Source:Journal of Medicinal
Chemistry. Context: Establishes the necessity of the 2-methoxybenzamide core for high
affinity binding.

e Synthetic Protocol Grounding

o Title: "Synthesis and Evaluation of N-Substituted Benzamides as Selective Sigma-1
Receptor Ligands."
o Source:European Journal of Medicinal Chemistry.

o URL: (Verified context for benzamide synthesis).

o Radiotracer Applications: Title: "Development of Fluorine-18 Labeled Sigma-1 Receptor
Radioligands for PET Imaging." Source:Nuclear Medicine and Biology. Context: Describes
the use of bromo-intermediates to attach [18F]-fluoroalkyl groups or precursor amines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 2-Methoxybenzamide | CBHINO2 | CID 75540 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. PubChemlLite - 3-bromo-n-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide
(C17H16BrN303) [pubchemlite.lcsb.uni.lu]

3. 2-Methoxybenzamide | CBHINO?2 | CID 75540 - PubChem [pubchem.ncbi.nim.nih.gov]

To cite this document: BenchChem. [N-(2-bromoethyl)-2-methoxybenzamide SMILES string
and InChlKey]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1521575/docs#n-2-bromoethyl-2-
methoxybenzamide-smiles-string-and-inchikey]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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